Methyl 2-[6-[[4-methoxy-6-(2-methylpropylamino)-1,3,5-triazin-2-yl]oxy]pyridazin-3-yl]oxyacetate
Overview
Description
Methyl [(6-{[4-(isobutylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-3-pyridazinyl)oxy]acetate is a complex organic compound with the molecular formula C18H25N7O5 It is characterized by its unique structure, which includes a triazine ring, a pyridazine ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[6-[[4-methoxy-6-(2-methylpropylamino)-1,3,5-triazin-2-yl]oxy]pyridazin-3-yl]oxyacetate typically involves multiple steps, including the formation of the triazine and pyridazine rings, followed by their coupling and esterification. Common synthetic routes may involve:
Formation of the Triazine Ring: This can be achieved through the reaction of cyanuric chloride with appropriate amines under controlled conditions.
Formation of the Pyridazine Ring: This can be synthesized via the reaction of hydrazine derivatives with diketones or other suitable precursors.
Coupling Reaction: The triazine and pyridazine rings are coupled using reagents such as palladium catalysts in a Suzuki-Miyaura coupling reaction.
Esterification: The final step involves the esterification of the coupled product with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl [(6-{[4-(isobutylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-3-pyridazinyl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine or pyridazine rings using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazine or pyridazine derivatives.
Scientific Research Applications
Methyl [(6-{[4-(isobutylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-3-pyridazinyl)oxy]acetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Methyl 2-[6-[[4-methoxy-6-(2-methylpropylamino)-1,3,5-triazin-2-yl]oxy]pyridazin-3-yl]oxyacetate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Methyl [(6-{[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinyl)oxy]acetate
- Methyl [(6-{[4-(isobutylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinyl)oxy]acetate
Uniqueness
Methyl [(6-{[4-(isobutylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-3-pyridazinyl)oxy]acetate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its methoxy group and isobutylamino substituent differentiate it from similar compounds, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.
Properties
IUPAC Name |
methyl 2-[6-[[4-methoxy-6-(2-methylpropylamino)-1,3,5-triazin-2-yl]oxy]pyridazin-3-yl]oxyacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O5/c1-9(2)7-16-13-17-14(24-4)19-15(18-13)26-11-6-5-10(20-21-11)25-8-12(22)23-3/h5-6,9H,7-8H2,1-4H3,(H,16,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQZIULIEAHJDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC(=NC(=N1)OC2=NN=C(C=C2)OCC(=O)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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